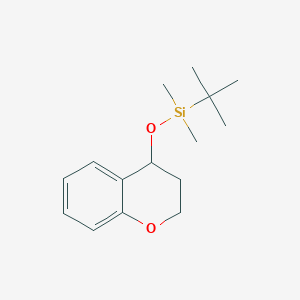

Tert-butyl(chroman-4-yloxy)dimethylsilane

CAS No.: 1065075-49-1

Cat. No.: VC6434660

Molecular Formula: C15H24O2Si

Molecular Weight: 264.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1065075-49-1 |

|---|---|

| Molecular Formula | C15H24O2Si |

| Molecular Weight | 264.44 |

| IUPAC Name | tert-butyl-(3,4-dihydro-2H-chromen-4-yloxy)-dimethylsilane |

| Standard InChI | InChI=1S/C15H24O2Si/c1-15(2,3)18(4,5)17-14-10-11-16-13-9-7-6-8-12(13)14/h6-9,14H,10-11H2,1-5H3 |

| Standard InChI Key | YTVNAPSTIULIIC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)[Si](C)(C)OC1CCOC2=CC=CC=C12 |

Introduction

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves silylation of chroman-4-ol using tert-butyldimethylsilyl chloride (TBSCl) under basic conditions:

Common bases include imidazole or triethylamine in anhydrous dichloromethane or tetrahydrofuran. Yields typically exceed 80% under optimized conditions .

Table 1: Representative Synthesis Conditions

| Reagent | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| TBSCl | DCM | Imidazole | 0°C → RT | 85 |

| TBSCl | THF | Triethylamine | RT | 78 |

Purification and Characterization

Purification is achieved via silica gel chromatography (hexane/ethyl acetate). Characterization relies on:

-

NMR Spectroscopy: Distinct signals for tert-butyl ( ppm) and dimethylsilyl groups ( ppm).

-

Mass Spectrometry: Molecular ion peak at [M+H].

Physicochemical Properties

Stability and Reactivity

The compound exhibits:

-

Hydrolytic Stability: Resists mild acidic/basic conditions but cleaves with fluoride ions (e.g., TBAF).

-

Thermal Stability: Decomposes above 200°C, making it unsuitable for high-temperature reactions.

Table 2: Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 280.49 g/mol |

| Boiling Point | 120–122°C (0.1 mmHg) |

| Solubility | Soluble in THF, DCM |

Applications in Organic Synthesis

Hydroxyl Group Protection

The TBS group shields hydroxyl groups during:

-

Grignard Reactions: Prevents unwanted nucleophilic attack.

-

Oxidation/Reduction: Maintains integrity of alcohol intermediates.

Case Study: Natural Product Synthesis

In the synthesis of taxol derivatives, tert-butyl(chroman-4-yloxy)dimethylsilane protected a critical hydroxyl group, enabling selective functionalization of adjacent positions .

Recent Advancements and Future Directions

Recent studies explore its use in flow chemistry and enzyme-mediated syntheses, where its stability under mild conditions is advantageous. Future research may focus on:

-

Biocompatible Deprotection Strategies: Fluoride-free cleavage methods.

-

Heterogeneous Catalysis: Recyclable silylating agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume